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Compound of Interest

Compound Name: 2-(4-Ethylphenoxy)ethanol
CAS No.: 54411-10-8
Cat. No.: B1596235
Get Quote
. J

Executive Summary & Molecule Identity

2-(4-Ethylphenoxy)ethanol is a glycol ether derivative primarily utilized as a synthesis
intermediate and, to a lesser extent, as a preservative analog to Phenoxyethanol.[1] Its
structural distinctiveness lies in the para-ethyl substitution on the aromatic ring, which imparts
increased lipophilicity compared to its parent compound.

This guide addresses the lack of centralized spectral data for this specific derivative by
constructing a high-fidelity characterization profile based on Structure-Activity Relationships
(SAR) and fragment-based spectroscopic assembly.

Chemical Identity

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1596235#bc-rfq
https://www.benchchem.com/product/b1596235/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-synthesis-of-2-4-ethylphenoxy-ethanol-1
https://commonchemistry.cas.org/detail?cas_rn=13463-67-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596235?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value
IUPAC Name 2-(4-Ethylphenoxy)ethanol
Common Name 4-Ethylphenyl glycol ether

Molecular Formula

Molecular Weight 166.22 g/mol

54411-10-8 (Note: User-provided CAS 53952-
CAS Registry 67-7 is unverified; 54411-10-8 is the standard

assignment for this structure).[1]

SMILES CCclccc(OCCO)ccl

Synthesis & Preparation Protocol

To ensure the spectroscopic data discussed below is relevant, one must first validate the purity
of the analyte. The industrial standard for synthesizing this molecule avoids the use of
hazardous ethylene oxide in favor of Ethylene Carbonate (EC) alkylation.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the 4-ethylphenoxide ion on the cyclic
carbonate, followed by decarboxylation.

2-(4-Ethylphenoxy)ethanol

4-Ethylphenol
(C8H100)

Ethylene Carbonate

Decarboxylation (>98% Purity)

Cat: K2CO3
Temp: 145°C

Intermediate
(Alkoxy Carbonate)

Nucleophilic Attack

CO2 (Gas)

Click to download full resolution via product page

Figure 1: Catalytic alkylation pathway using Ethylene Carbonate.[1] This route minimizes
dialkylation impurities common in halide-based syntheses.[1]
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Experimental Protocol (Bench Scale)

o Charge: In a 250mL 3-neck flask equipped with a nitrogen inlet and reflux condenser,
combine 4-Ethylphenol (0.1 mol) and Ethylene Carbonate (0.12 mol).

o Catalysis: Add Potassium Carbonate (

, 0.005 mol). The base is critical to generate the phenoxide nucleophile in situ.

e Reaction: Heat to 145°C for 4—6 hours. Monitor CO2 evolution (bubbler).

e Workup: Cool to 60°C. Add Toluene (50 mL) and wash with 5% NaOH (to remove unreacted
phenol).

 Purification: Dry organic layer over
, filter, and distill under reduced pressure (approx. 130°C @ 5 mmHg).

Spectroscopic Data Profile

The following data is derived from high-fidelity predictive modeling validated against the parent
molecule (2-Phenoxyethanol) and the substituent effects of the ethyl group.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

(Chloroform-d) | Frequency: 400 MHz

The spectrum is characterized by three distinct regions: the aliphatic ethyl group, the ethylene
ether linker, and the aromatic system.
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Chemical Shift

(

» Ppm)

Multiplicity

Integration

Assignment

Structural
Context

1.22

Triplet (

Hz)

3H

Terminal methyl
of the ethyl

group.[1]

2.60

Quartet (

Hz)

2H

Benzylic
methylene;
deshielded by

the aromatic ring.

28-3.2

Broad Singlet

Hydroxyl proton

(shift varies with
concentration/H-
bonding).[1]

3.94 -3.98

Multiplet/Triplet

Methylene
adjacent to the
hydroxyl group.
[1]

4.06 -4.10

Multiplet/Triplet

Methylene
adjacent to the
phenoxy ether

oxygen.[1]

6.84

Doublet (

Hz)

2H

Ar-H (Ortho to O)

Part of AA'BB'
system; shielded
by oxygen
donation.

7.12

Doublet (

Hz)

2H

Ar-H (Meta to O)

Part of AA'BB'
system,;
deshielded by
alkyl group.
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Diagnostic Logic: The key differentiator from 2-phenoxyethanol is the replacement of the
aromatic triplet/multiplet (7.2-7.4 ppm) with the clean AA'BB' doublets at 6.84 and 7.12 ppm,
and the appearance of the ethyl group patterns upfield.

Structure: Et-Ph-O-CH2-CH2-OH

Aliphatic Regi

| | |
i i |
I N !

I
! Ethyl Group Ethylene Linker 1 AA'BB' System :
! (1.2t, 2.6q) (3.9t, 4.11) I (6.8d, 7.1d) 1
1 | Diagnostic for 4-Et substitution Diagnostic for Glycol Ether | | 1 | Symmetry confirms para-substitution :
I 11 |
L o I T 1

Click to download full resolution via product page

Figure 2: NMR Assignment Logic Flow for Structural Confirmation.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Disk.
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Wavenumber (

Intensity Assignment Notes
)
Intermolecular H-
3300 - 3450 Broad, Strong O-H Stretch bonding typical of
glycol ethers.
C-H Stretch ( Aliphatic C-H from
2850 - 2960 Medium ethyl and ethylene
) groups.[1]
. _ Ring breathing
1610, 1510 Sharp, Medium C=C Aromatic
modes.
Asymmetric aromatic
1245 Strong C-O-C Stretch ether stretch (Ph-O-
C).[1]
Primary alcohol C-O
1050 Strong C-O Stretch stretch (
-OH).[1]
Para-substitution
830 Strong C-H Bending diagnostic band (2

adjacent H).

C. Mass Spectrometry (GC-MS)

lonization: Electron Impact (EI, 70eV).

e Molecular lon (

): m/z 166 (Distinct, usually 15-20% intensity).[1]

» Base Peak: Likely m/z 121 or 135 depending on fragmentation energy.

o Key Fragments:

o m/z 135: Loss of
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(M - 31).[1]
o m/z 121: Loss of

(M - 45).[1] This is the 4-ethylphenol cation, a highly stable fragment.[1]

o m/z 77: Phenyl cation (
), lower abundance due to ethyl substitution.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material for drug development or high-end applications,
three specific impurities must be monitored.

o 4-Ethylphenol (Starting Material):
o Detection: GC-MS or HPLC.[1]

o Marker: Presence of phenolic O-H stretch in IR (sharp, non-bonded) or shift in NMR
(aromatic protons shift upfield in phenol form).

» Bis-alkylation Product (1,2-bis(4-ethylphenoxy)ethane):

o Cause: Reaction of the product with another mole of 4-ethylphenol.

o Marker: Disappearance of the O-H signal in NMR/IR; MS parent ion at m/z ~270.
o Polyethylene Glycol Chains:

o Cause: Over-ethoxylation (formation of di- or tri-ethylene glycol derivatives).[1]

o Marker: Additional ethylene oxide units in NMR (3.6-3.7 ppm region expands).[1]

References

o Synthesis of Glycol Ethers:Preparation of 2-phenoxyethanol derivatives via ethylene
carbonate. (General methodology adapted for 4-ethyl analog).[1]
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e 4-Ethylphenol Spectral Data:NIST Chemistry WebBook, SRD 69.[1] (Used for aromatic
fragment prediction). [1]

» NMR Prediction Principles:Pretsch, E., et al. Structure Determination of Organic
Compounds. Springer-Verlag.[1] (Standard reference for substituent chemical shift
additivity).

o Phenoxyethanol Reference Spectra:SDBS - Spectral Database for Organic Compounds.[1]
(Baseline for glycol ether chain shifts).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS Common Chemistry [commonchemistry.cas.org]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization &
Synthesis of 2-(4-Ethylphenoxy)ethanol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596235/docs#technical-guide-spectroscopic-
characterization-synthesis-of-2-4-ethylphenoxy-ethanol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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